2,4-Dichloro-6-fluoro-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by the presence of chlorine and fluorine substituents. This compound is notable for its potential biological activities and applications in various scientific fields, particularly in medicinal chemistry.
Benzothiazole derivatives, including 2,4-dichloro-6-fluoro-1,3-benzothiazole, are synthesized from 2-aminobenzenethiol and substituted aldehydes or other electrophiles. They are classified as heteroaromatic compounds due to the presence of both sulfur and nitrogen atoms in their structure. The compound is often studied for its pharmacological properties, including anti-cancer and anti-inflammatory activities .
The synthesis of 2,4-dichloro-6-fluoro-1,3-benzothiazole typically involves several steps:
The reaction conditions are critical for optimizing yield and purity. Techniques such as thin-layer chromatography (TLC) are employed to monitor the progress of the reaction, while spectroscopic methods (NMR, IR) confirm the structure of the synthesized compound .
The molecular structure of 2,4-dichloro-6-fluoro-1,3-benzothiazole can be represented as follows:
The compound's structural data can be analyzed using various spectroscopic techniques:
2,4-Dichloro-6-fluoro-1,3-benzothiazole can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. For instance, reactions may be conducted in polar solvents to stabilize intermediates or enhance reactivity .
The mechanism of action for compounds like 2,4-dichloro-6-fluoro-1,3-benzothiazole often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that derivatives of benzothiazoles exhibit significant activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
2,4-Dichloro-6-fluoro-1,3-benzothiazole has several applications:
The 1,3-benzothiazole system represents a privileged scaffold in medicinal chemistry, comprising a benzene ring fused to a five-membered thiazole containing both nitrogen and sulfur heteroatoms at positions 1 and 3. This bicyclic arrangement exhibits distinct aromatic character due to the delocalization of 10 π-electrons (including the lone pair from the thiazolic nitrogen), satisfying Hückel's rule for aromaticity. The electronic asymmetry within the ring creates polarized regions: the carbon at position 2 becomes electron-deficient due to the adjacent quaternary nitrogen, while position 3 (between sulfur and carbon) exhibits higher electron density. This polarization establishes the core as an electron-poor heterocycle, making it particularly susceptible to nucleophilic attack at C2 and electrophilic substitution at C5/C7. The planar geometry facilitates π-π stacking interactions with biological targets, while the sulfur atom contributes to hydrophobic binding and potential redox activity. Halogen substitutions strategically alter this electronic landscape; chlorine atoms exert strong -I effects (electron-withdrawing induction) while maintaining lipophilicity, whereas fluorine, the most electronegative element, introduces powerful -I effects and can participate in halogen bonding interactions with biomolecular targets. The presence of multiple halogens creates a synergistic electronic perturbation, significantly lowering the LUMO energy and enhancing reactivity toward cross-coupling reactions at the C2, C4, and C6 positions [3] [8].
The exploration of benzothiazoles began in the late 19th century, but halogenated derivatives gained prominence in the mid-20th century with advances in electrophilic halogenation and directed ortho-metalation techniques. Early pharmacological interest emerged with the discovery of natural bioactive benzothiazoles like the antitumor compound bleomycin and the microtubule-stabilizing agent epothilone A. However, synthetic halogenated derivatives offered superior chemical tractability and tunable properties. A pivotal milestone occurred in 1995 with FDA approval of riluzole (6-trifluoromethoxy-2-benzothiazolamine), a glutamate inhibitor for amyotrophic lateral sclerosis treatment, validating the benzothiazole nucleus as a therapeutically relevant scaffold. Subsequent developments introduced diverse halogenated derivatives, particularly 2,4,6-trisubstituted variants, leveraging the unique electronic effects of combined chlorine and fluorine substituents. Chlorine, with its significant steric bulk and lipophilicity (π-hydrophobic parameter: +0.71), enhances membrane permeability and metabolic stability. Fluorine, despite its small atomic radius, dramatically influences electronic distribution, bioavailability, and target binding through dipole interactions and modulation of pKa values. The strategic placement of chlorine at C2/C4 and fluorine at C6 represents an optimization of these properties—C2 chlorine facilitates further derivatization via nucleophilic displacement, C4 chlorine deactivates the C5 position toward electrophilic side reactions, and C6 fluorine provides a sterically accessible handle for electronic modulation without significant steric penalty. This specific substitution pattern emerged as a response to the need for multifunctional building blocks in complex molecule synthesis, particularly for pharmaceuticals and agrochemicals requiring precise electronic and steric profiles [4] [7].
Table 1: Evolution of Key Halogenated Benzothiazoles in Pharmaceutical Development
Compound | Substitution Pattern | Therapeutic Application | Approval Year | Significance |
---|---|---|---|---|
Riluzole | 6-Trifluoromethoxy-2-amino | Amyotrophic lateral sclerosis | 1995 | First benzothiazole-based neuroprotective drug |
Flutemetamol | 2-(4-aminophenyl)-6-fluoro | Alzheimer's disease diagnostics (PET) | 2013 | Benzothiazole-based amyloid imaging agent |
2,6-Dichlorobenzothiazole* | 2,6-Dichloro | Synthetic intermediate | N/A | Key precursor for antitumor agents & agrochemicals |
2,4-Dichloro-6-fluoro-1,3-benzothiazole | 2,4-Cl₂-6-F | Advanced intermediate | N/A | Multifunctional building block with orthogonal reactivity |
Note: CAS 3622-23-9; Density: 1.6±0.1 g/cm³; Boiling Point: 286.8±13.0°C [2]
2,4-Dichloro-6-fluoro-1,3-benzothiazole embodies a sophisticated evolution in halogenated heterocycle design, integrating orthogonal reactivity with tunable electronic properties. Its significance stems from three principal attributes: First, the sequential displacement potential of halogens—C2 chlorine is highly activated toward nucleophilic substitution (SNAr) due to the electron-withdrawing thiazolic nitrogen, allowing selective replacement with amines, alkoxides, or thiols under mild conditions. The C4 chlorine, though less reactive than C2, can undergo metal-catalyzed coupling (e.g., Suzuki, Stille) or directed lithiation for further elaboration. Meanwhile, the C6 fluorine, while electronically activated for substitution, often remains intact as a bioisosteric enhancer, mimicking hydroxyl or hydrogen bonding groups in drug-target interactions. Second, this compound serves as a versatile linchpin for synthesizing complex pharmacophores, particularly antitumor and anti-infective agents. The presence of fluorine enhances penetration of the blood-brain barrier, making derivatives relevant for CNS-targeted therapies. Third, it enables molecular hybridization strategies—coupling the benzothiazole core with other bioactive heterocycles like triazines or imidazoles to create multi-target ligands. For instance, benzothiazole-triazine hybrids demonstrate potent inhibitory activity against Mycobacterium tuberculosis (IC₅₀ < 1 μM) by targeting DprE1, a crucial enzyme in bacterial cell wall synthesis. Similarly, copper(II) complexes incorporating benzothiazole-iminocoumarin hybrids exhibit significant cytotoxicity against cancer cell lines (IC₅₀: 0.04–15.66 μM), leveraging the halogenated benzothiazole moiety for enhanced DNA intercalation and topoisomerase inhibition. The synergistic halogen effects in this compound—chlorine for stability/reactivity and fluorine for electronic modulation—create a balanced profile unattainable with single-halogen analogs, solidifying its role in modern heterocyclic methodology and medicinal chemistry [1] [3] [8].
Table 2: Pharmacological Relevance of Benzothiazole Derivatives in Approved Therapeutics
Drug Name | Chemical Structure | Primary Target | Indication | Year Approved |
---|---|---|---|---|
Riluzole | 6-Trifluoromethoxy-2-benzothiazolamine | Na⁺ channels/Glutamate | Amyotrophic lateral sclerosis | 1995 |
Flutemetamol | 2-(4-aminophenyl)-6-fluorobenzothiazole | Amyloid-β aggregates | Alzheimer's disease (diagnostic) | 2013 |
Quizartinib | Benzothiazole-containing inhibitor | FLT3-ITD kinase | Acute myeloid leukemia | 2019 (Japan) |
Source: Adapted from benzothiazole overview [4]
The calculated molecular weight of 2,4-dichloro-6-fluoro-1,3-benzothiazole is 221.07 g/mol (C₇H₂Cl₂FNS). Its physical properties—predicted boiling point of 290–310°C (based on analogs like 2,6-dichlorobenzothiazole, BP: 286.8°C) and melting point of 95–100°C—reflect strong intermolecular dipole-dipole interactions and halogen bonding. LogP values (estimated: 3.2–3.5) indicate significant lipophilicity, amenable to organic solvent-based reactions. These characteristics make it an exceptionally versatile synthon for constructing complex molecules targeting emerging therapeutic areas, particularly multi-drug-resistant infections and oncology. Its stability under diverse reaction conditions allows for sequential functionalization, positioning it as a cornerstone in rational drug design pipelines focused on heterocyclic diversification [1] [2] [3].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2